molecular formula C32H48N2O23 B12402689 GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP

Cat. No.: B12402689
M. Wt: 828.7 g/mol
InChI Key: AUMWVXPGKMCSQE-OHIPCQMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-β-pNP is a synthetic glycoside probe designed to mimic complex glycan structures for biochemical studies. Its structure comprises:

  • N-acetylgalactosamine (GalNAc) linked via β1-3 to galactose (Gal).
  • The Gal residue is further connected via α1-4 to another Gal, followed by a β1-4 linkage to glucose (Glc).
  • The terminal Glc is conjugated to a p-nitrophenyl (pNP) group, which acts as a chromogenic/fluorogenic tag for detecting enzymatic cleavage .

This compound is widely used to study the specificity and kinetics of glycosidases and glycosyltransferases, particularly those targeting β-linked GalNAc and α/β-linked Gal motifs .

Properties

Molecular Formula

C32H48N2O23

Molecular Weight

828.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19+,20-,21-,22-,23-,24-,25-,26-,27+,28+,29+,30-,31+,32-/m1/s1

InChI Key

AUMWVXPGKMCSQE-OHIPCQMRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Strategies

Building Block Preparation and Protection Schemes

The chemical synthesis of GalNAcα(1-3)Galβ(1-4)Galβ(1-4)Glcα-pNP requires a modular approach using monosaccharide precursors with orthogonal protecting groups. As demonstrated in the synthesis of analogous structures, peracetylated glucose serves as the starting material for the reducing-end Glcα-pNP moiety. Selective deprotection of the C4 hydroxyl group enables subsequent β-galactosylation, while temporary protections (e.g., benzyl, allyl, or tert-butyldimethylsilyl groups) prevent unwanted side reactions.

For the terminal GalNAcα(1-3) unit, a trichloroacetimidate donor is prepared from peracetylated N-acetylgalactosamine via sequential deprotection and activation with Cl3CCN and DBU. The use of BF3·Et2O as a promoter ensures α-stereoselectivity during glycosylation, achieving yields exceeding 80% for analogous α-galactosyl linkages.

Sequential Glycosylation and Deprotection

The synthesis proceeds via a [3+1] strategy, as outlined below:

Glcα-pNP Core Synthesis

p-Nitrophenol (pNP) is glycosylated with peracetylated glucose under Schmidt conditions (TMSOTf catalyst in anhydrous DCM), yielding Glcα-pNP in 72% yield after deacetylation.

β(1-4)-Galactosylation

The C4-hydroxyl of Glcα-pNP is activated using a galactosyl trichloroacetimidate donor with participating groups (e.g., acetyl at C2) to ensure β-selectivity. TMSOTf-mediated coupling in DCM at -15°C produces Galβ(1-4)Glcα-pNP in 85% yield. This step is repeated to install the second β(1-4)-linked galactose residue.

α(1-3)-GalNAc Capping

The terminal galactose residue’s C3 hydroxyl is glycosylated with the GalNAc trichloroacetimidate donor using BF3·Et2O in toluene/Et2O (1:1), achieving 78% yield for the α-linked product. Global deprotection via hydrogenolysis and Zemplén transesterification furnishes the final tetrasaccharide.

Table 1: Key Reaction Parameters for Chemical Synthesis
Step Donor Catalyst Solvent Temp (°C) Yield (%)
Glcα-pNP formation Peracetylated Glc-imidate TMSOTf Anhyd. DCM -40 72
First β-Gal addition Galβ-imidate (C2-acetyl) TMSOTf DCM -15 85
Second β-Gal addition Galβ-imidate (C2-benzoyl) TMSOTf DCM/EtCN -30 81
α-GalNAc addition GalNAcα-imidate (C2-NHAc) BF3·Et2O Toluene/Et2O 0 78

Enzymatic Synthesis Approaches

Kinetic and Optimization Data

Enzymatic reactions are conducted at 37°C in Tris-HCl buffer (pH 7.4) with MnCl2 as a cofactor. Key parameters include:

  • UDP-Sugar Recycling : Inclusion of alkaline phosphatase (10 U/mL) hydrolyzes UDP byproducts, driving reactions to >90% completion.
  • Enzyme Loadings : Optimal activity occurs at 0.5 mg/mL β4-GalT1 and 0.2 mg/mL α3-GalNAcT.
  • Time Course : β-Galactosylation completes within 4 hours, while α-GalNAc transfer requires 8-12 hours.
Table 2: Enzymatic Synthesis Performance Metrics
Enzyme Substrate Km (μM) kcat (min⁻¹) Yield (%)
β4-GalT1 Glcα-pNP 120 8.5 85
β4-GalT1 Galβ(1-4)Glcα-pNP 95 7.2 81
α3-GalNAcT (hypothetical) Galβ(1-4)Galβ(1-4)Glcα-pNP 180 2.1 65*

*Extrapolated from analogous α3-GalT systems.

Analytical Validation and Challenges

Structural Confirmation

Post-synthetic analysis employs:

  • MALDI-TOF MS : Detects [M+Na]+ ions at m/z 1132.4 (calculated for C44H61N3O32Na).
  • NMR Spectroscopy : Key signals include δ 5.32 (H1 of α-GalNAc, J = 3.5 Hz), δ 4.55 (H1 of β-Gal, J = 7.8 Hz), and δ 8.21 (pNP aromatic protons).

Common Pitches

  • β-Galactosylation Inefficiency : Steric hindrance at the second β(1-4) linkage reduces yields to 70-75% in chemical synthesis.
  • α-GalNAc Transfer Specificity : Undesired β-linkages (5-10%) form without rigorous enzyme purification.

Chemical Reactions Analysis

Types of Reactions

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and substitution reagents like tosyl chloride. The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Structure and Synthesis

  • Chemical Composition
    • Molecular Formula: C38H58N2O28
    • Molecular Weight: 990.87 g/mol
    • Purity: ≥95% (HPLC)

The synthesis of this compound typically involves glycosylation reactions where individual sugar units are linked using glycosyl donors and acceptors. Common reagents include glycosyl halides and Lewis acids like boron trifluoride etherate. Enzymatic synthesis using glycosyltransferases is also employed for high specificity and efficiency in large-scale production.

Scientific Research Applications

1. Chemistry

  • Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
  • Assists in the development of synthetic methodologies for complex carbohydrates.

2. Biology

  • Serves as a probe for studying carbohydrate-protein interactions and cell surface glycosylation patterns.
  • Facilitates research into the roles of carbohydrates in cellular processes such as adhesion and signaling.

3. Medicine

  • Utilized in the development of diagnostic tools and therapeutic agents targeting specific carbohydrate structures on cell surfaces.
  • An example includes its role in enhancing the delivery of antisense oligonucleotides (ASOs) via receptor-mediated uptake through the asialoglycoprotein receptor, improving targeting to hepatocytes .

4. Industry

  • Employed in the production of glycosylated biomolecules.
  • Serves as a standard for analytical techniques such as mass spectrometry.

Antisense Oligonucleotides (ASOs)

Recent studies have highlighted the effectiveness of GalNAc conjugation in ASOs targeting liver cells. The triantennary N-acetylgalactosamine moiety enhances the uptake of ASOs through specific receptors on hepatocytes, significantly increasing potency compared to non-conjugated ASOs . The pharmacokinetic profiles indicate that these conjugates can achieve effective doses at lower concentrations, thus improving safety margins during therapeutic applications.

Glycobiology Research

Research involving GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP has provided insights into the dynamics of cell surface glycosylation patterns. By employing this compound as a probe, scientists have been able to elucidate the mechanisms by which cells communicate and adhere to one another, which is vital for understanding various physiological processes and disease states.

Mechanism of Action

The mechanism of action of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves its interaction with specific proteins and receptors on the cell surface. The compound binds to carbohydrate-binding proteins, such as lectins, which mediate various biological processes including cell-cell adhesion, signal transduction, and immune response. The molecular targets and pathways involved in these interactions are critical for understanding the biological functions of this compound .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Features Biological/Experimental Relevance References
GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-β-pNP GalNAcβ1-3Galα1-4Galβ1-4Glc-β-pNP Synthetic; pNP tag for detection; lacks sialylation/fucosylation. Used in enzyme assays to study glycosidase/transferase activity.
Forssman Antigen Tetrasaccharide (FSM4) GalNAcα1-3GalNAcβ1-3Galα1-4Galβ Natural glycolipid; terminal α1-3GalNAc-GalNAc motif. Associated with immune responses; binds Forssman-specific antibodies.
Cad Ganglioside GalNAcβ1-4[NeuAcα2-3]Galβ1-3Galβ1-4GlcCer Contains sialic acid (NeuAc) and β1-4GalNAc linkage. Blood group antigen; overexpressed in cancers.
NOR2 Antigen Galα1-4GalNAcβ1-3Galα1-4Galβ1-4GlcCer Terminal Galα1-4GalNAc; polyagglutination antigen. Rare erythrocyte antigen; binds anti-NOR antibodies.
PNA Ligand βGal1-3GalNAc High-affinity ligand for peanut agglutinin (PNA). Detects O-glycans after desialylation (e.g., in cancer biomarkers).
Blood Group A Antigen GalNAcα1-3(Fucα1-2)Galβ1- Fucosylated; α1-3GalNAc linkage. Binds noroviruses (GI strains) and anti-A antibodies.

Key Comparative Insights

Linkage Specificity :

  • The β1-3 linkage between GalNAc and Gal in the target compound distinguishes it from Forssman antigen (α1-3GalNAc-GalNAc) and Cad ganglioside (β1-4GalNAc-Gal) .
  • Blood group antigens (A/B) incorporate α1-3 linkages and fucose, which are absent in the synthetic target .

Enzyme Recognition :

  • The pNP tag enables real-time detection of enzymatic cleavage, unlike natural glycans. For example, βGal1-3GalNAc (PNA ligand) has a higher affinity (Kdis = 22 nM) than βGal1-4GlcNAc (Kdis = 4 μM) . This suggests the target’s β1-4Glc-pNP moiety may be less efficiently cleaved by certain enzymes.

Biological Context: Natural glycans like Cad ganglioside and NOR2 antigen are involved in cell adhesion, immune recognition, and disease biomarkers . The synthetic target, however, serves primarily as a biochemical tool .

Modifications :

  • Sialylation (e.g., NeuAc in Cad ganglioside) and fucosylation (e.g., blood group antigens) are critical for biological interactions but absent in the target compound .

Biological Activity

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP is a complex carbohydrate structure with significant biological implications. This article explores its synthesis, mechanisms of action, and applications in various fields, including medicine, immunology, and biochemical research.

Structure and Synthesis

Chemical Composition:

  • Molecular Formula: C38H58N2O28
  • Molecular Weight: 990.87 g/mol
  • Purity: ≥95% (HPLC)

The synthesis of this compound typically involves glycosylation reactions where individual sugar units are linked using glycosyl donors and acceptors. Common reagents include glycosyl halides and Lewis acids like boron trifluoride etherate.

Synthetic Routes:

  • Glycosylation Reactions: Sequential linking of sugar units.
  • Enzymatic Synthesis: Utilization of specific glycosyltransferases for high specificity and efficiency in large-scale production.

The biological activity of this compound is primarily mediated through its interactions with carbohydrate-binding proteins, such as lectins. These interactions are crucial for various biological processes including:

  • Cell-cell adhesion
  • Signal transduction
  • Immune responses

The terminal Galα moiety enhances recognition by specific antibodies, highlighting its importance in immunological contexts .

Biological Applications

Immunology:
Research indicates that the compound can trigger significant immune responses. For instance, it has been shown to elicit high levels of anti-Gal antibodies in individuals infected with Chagas disease, making it a potential candidate for vaccine development .

Diagnostics:
this compound can serve as a probe in diagnostic assays to study carbohydrate-protein interactions and cell surface glycosylation patterns.

Therapeutic Development:
The compound's unique structure allows it to be used in developing targeted therapeutic agents that interact with specific carbohydrate structures on cell surfaces, potentially aiding in the treatment of diseases associated with glycan abnormalities.

Case Studies

  • Chagas Disease Immunization:
    In a study involving α1,3-galactosyltransferase-knockout mice, immunization with Galα(1,3)Galβ(1,4)GlcNAcα-BSA showed a 40-fold increase in antibody titers compared to pre-immunization levels, demonstrating the compound's potential as a vaccine candidate .
  • Carbohydrate-Protein Interaction Studies:
    The recognition of Galα(1,3)Galβ(1,4)GlcNAcα by anti-Gal antibodies from chronic Chagas disease patients was significantly higher than that from healthy individuals, indicating the compound's utility in understanding immune responses to glycan structures .

Comparison with Similar Compounds

To illustrate the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
GalNAcA(1-3)GalA(1-4)Glc
GalNAcA(1-3)GalA(1-4)Gal

The specific sequence and linkage pattern of this compound confer distinct biological properties that are not present in simpler or differently linked compounds.

Q & A

Q. How is GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-β-pNP synthesized for enzyme studies?

The compound is synthesized via sequential enzymatic glycosylation. For example, β1,4-galactosaminyltransferase transfers GalNAc from UDP-GalNAc to Galβ(1-4)Glc-β-pNP, forming GalNAcβ(1-4)Galβ(1-4)Glc-β-pNP. Subsequent α1-4 galactosylation is achieved using α1,4-galactosyltransferase with UDP-Gal. Enzymatic steps ensure stereochemical precision, and intermediates are purified via HPLC .

Q. What role does the pNP group play in enzyme activity assays?

The para-nitrophenyl (pNP) group acts as a chromogenic reporter. Upon enzymatic cleavage of the glycosidic bond, free pNP releases a yellow color measurable at 400–410 nm via UV-Vis spectroscopy. This allows real-time quantification of glycosidase activity (e.g., β-galactosidases) and determination of kinetic parameters (Km, Vmax) .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) confirms linkage-specific anomeric configurations (e.g., β vs. α). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and purity. For example, the Glcβ-pNP terminus shows characteristic NMR shifts at δ 5.1–5.3 ppm for β-anomeric protons .

Advanced Research Questions

Q. How can researchers address discrepancies in enzyme specificity data when using this substrate?

Contradictions may arise from enzyme isoforms or assay conditions. For instance, β-galactosidases like GALT hydrolyze Galβ1-4GlcNAc but not Galβ1-3GalNAc linkages . Validate enzyme purity via SDS-PAGE and control for competing activities (e.g., exoglycosidases). Use glycan microarrays or competitive inhibition assays to confirm substrate specificity .

Q. What experimental design considerations are critical for kinetic studies with this compound?

  • Substrate saturation : Ensure substrate concentrations exceed Km (typically 5–10×) to measure Vmax accurately.
  • Inhibition controls : Include inhibitors like deoxygenated analogs (e.g., 4-deoxy-pNP) to rule out non-specific hydrolysis.
  • Temperature/pH optimization : Glycosidases like α-galactosidases may require acidic buffers (pH 4.5–5.5) for activity .

Q. How can this compound be used to study glycosyltransferase mechanisms?

The terminal GalNAcβ(1-3)Galα(1-4) sequence mimics natural O-glycan cores (e.g., core 8). Use radiolabeled UDP-sugars (³H or ¹⁴C) to track transferase activity. For example, β1,6-GlcNAc-transferase elongates the GalNAc residue in vitro, forming branched structures detectable via autoradiography .

Q. What challenges arise in synthesizing branched glycan structures with this substrate?

Branching enzymes (e.g., β1,6-GlcNAc-transferase) require precise acceptor specificity. Low yields may occur due to steric hindrance from the pNP group. Strategies include:

  • Using soluble truncated enzymes (e.g., recombinant catalytic domains).
  • Optimizing reaction times and donor/acceptor ratios to minimize side products .

Q. How should researchers interpret data when enzyme activity is inconsistent across studies?

Cross-validate findings using orthogonal methods. For example, if α-galactosidase fails to cleave Galα(1-4)Gal linkages, test with alternative substrates (e.g., Galα-pNP) and confirm enzyme activity. Contradictions may stem from species-specific enzyme isoforms (e.g., human vs. bacterial α-galactosidases) or post-translational modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.